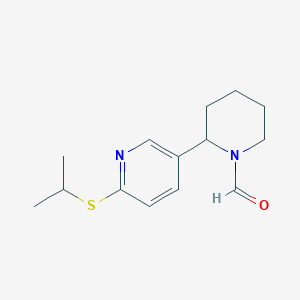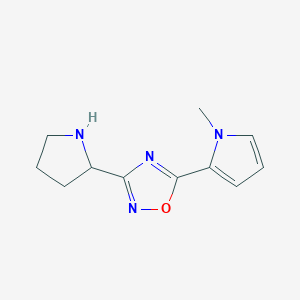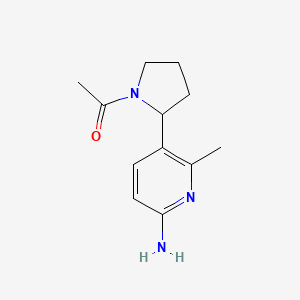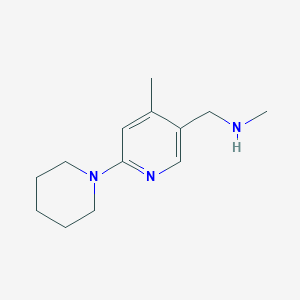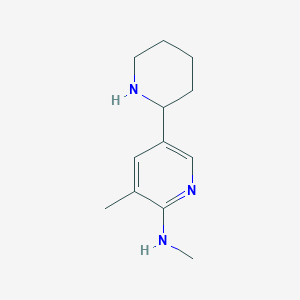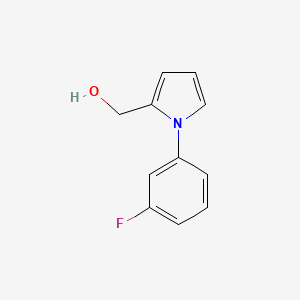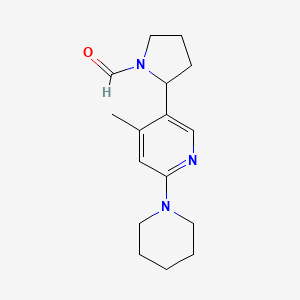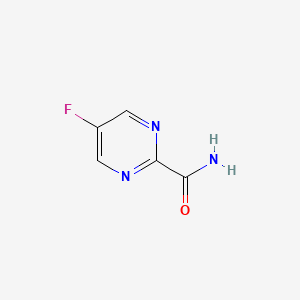
5-Fluoropyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carboxamide typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles such as alkoxides, phenols, and amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines, including this compound, often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Alkoxides, phenols, and amines.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Fluoropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that also inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil.
Tegafur: Another prodrug of 5-Fluorouracil used in combination therapies
Uniqueness
5-Fluoropyrimidine-2-carboxamide is unique due to its specific structural modifications, which can enhance its stability and reduce toxicity compared to other fluorinated pyrimidines. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H4FN3O |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |
InChI Key |
GVGFPOMHJUJCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


